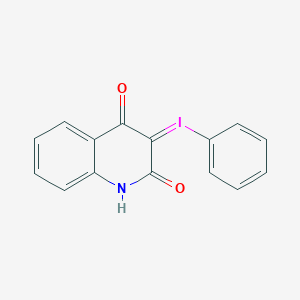
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, also known as PIFA, is an organic compound that has gained significant attention in scientific research due to its unique properties. PIFA is a versatile reagent that has been used in various chemical reactions and synthesis. In
作用機序
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is an oxidizing agent that can transfer an iodine atom to a substrate. The reaction mechanism involves the formation of a hypervalent iodine intermediate, which reacts with the substrate to form the desired product. The reaction is typically carried out in the presence of an acid catalyst, which helps to activate the 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate reagent.
Biochemical and Physiological Effects:
Due to its oxidizing properties, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the development of new drugs and therapies. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been shown to have antibacterial and antifungal properties, and it has been used in the treatment of various diseases, including cancer and HIV. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used in the modification of biomolecules, such as proteins and nucleic acids, which has potential applications in drug discovery and development.
実験室実験の利点と制限
One of the main advantages of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its versatility as a reagent. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be used in a wide range of chemical reactions, and it has been shown to be effective in the synthesis of complex organic molecules. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is also relatively easy to synthesize, and the yield of the compound is typically high.
One limitation of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its potential toxicity. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is a strong oxidizing agent, and it can be hazardous if not handled properly. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be expensive, which may limit its use in some laboratory settings.
将来の方向性
There are several future directions for the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in scientific research. One area of interest is the development of new drugs and therapies based on the properties of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate. Another area of interest is the modification of biomolecules using 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, which has potential applications in drug discovery and development. Additionally, the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in the synthesis of complex organic molecules may lead to the development of new materials and technologies.
合成法
The synthesis of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate involves the reaction of 2-hydroxy-1,2-diphenylethanone with iodine and trifluoroacetic acid. The reaction yields a yellow solid that is purified by recrystallization. The yield of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is typically high, and the compound is stable under normal laboratory conditions.
科学的研究の応用
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in various chemical reactions, including the oxidation of alcohols, the synthesis of lactams, and the preparation of heterocycles. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used as a reagent in the synthesis of natural products and pharmaceuticals. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the functionalization of carbon-hydrogen bonds, which is a crucial step in the synthesis of complex organic molecules.
特性
CAS番号 |
86795-52-0 |
|---|---|
製品名 |
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate |
分子式 |
C15H10INO2 |
分子量 |
363.15 g/mol |
IUPAC名 |
3-(phenyl-λ3-iodanylidene)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H10INO2/c18-14-11-8-4-5-9-12(11)17-15(19)13(14)16-10-6-2-1-3-7-10/h1-9H,(H,17,19) |
InChIキー |
MZDNUTMSDUAJFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O |
正規SMILES |
C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O |
その他のCAS番号 |
68903-67-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



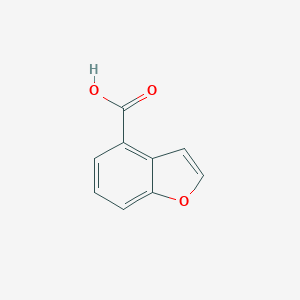
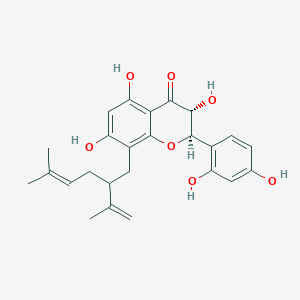
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

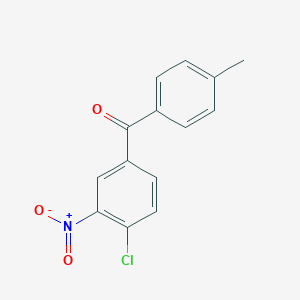
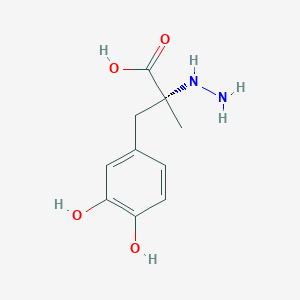


![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)